1,2-Dichloro-4-[(2-chloro-2-phenylethyl)sulfonyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dichloro-4-[(2-chloro-2-phenylethyl)sulfonyl]benzene is an organic compound that belongs to the class of benzene derivatives It is characterized by the presence of two chlorine atoms and a sulfonyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dichloro-4-[(2-chloro-2-phenylethyl)sulfonyl]benzene typically involves multiple steps, including electrophilic aromatic substitution and sulfonation reactions. One common method involves the chlorination of benzene derivatives followed by the introduction of the sulfonyl group through a sulfonation reaction. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination and sulfonation processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced separation techniques to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions
1,2-Dichloro-4-[(2-chloro-2-phenylethyl)sulfonyl]benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like bromine or nitric acid can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzene ring.
Scientific Research Applications
1,2-Dichloro-4-[(2-chloro-2-phenylethyl)sulfonyl]benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2-Dichloro-4-[(2-chloro-2-phenylethyl)sulfonyl]benzene involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The chlorine atoms can also participate in substitution reactions, altering the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
1,2-Dichlorobenzene: A simpler benzene derivative with two chlorine atoms.
1,4-Dichlorobenzene: Another benzene derivative with chlorine atoms in different positions.
Benzene sulfonic acid: A compound with a sulfonyl group attached to a benzene ring.
Uniqueness
1,2-Dichloro-4-[(2-chloro-2-phenylethyl)sulfonyl]benzene is unique due to the combination of its chlorine and sulfonyl substituents, which confer distinct chemical properties and reactivity. This makes it valuable for specific applications in synthesis and research.
Properties
Molecular Formula |
C14H11Cl3O2S |
---|---|
Molecular Weight |
349.7 g/mol |
IUPAC Name |
1,2-dichloro-4-(2-chloro-2-phenylethyl)sulfonylbenzene |
InChI |
InChI=1S/C14H11Cl3O2S/c15-12-7-6-11(8-13(12)16)20(18,19)9-14(17)10-4-2-1-3-5-10/h1-8,14H,9H2 |
InChI Key |
WNUHZEVUZUNJIO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CS(=O)(=O)C2=CC(=C(C=C2)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.